[1-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid
CAS No.:
Cat. No.: VC14803024
Molecular Formula: C20H26N2O4
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H26N2O4 |
|---|---|
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | 2-[1-[[[2-(4-methoxyindol-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid |
| Standard InChI | InChI=1S/C20H26N2O4/c1-26-17-7-5-6-16-15(17)8-11-22(16)13-18(23)21-14-20(12-19(24)25)9-3-2-4-10-20/h5-8,11H,2-4,9-10,12-14H2,1H3,(H,21,23)(H,24,25) |
| Standard InChI Key | JLGPRZBLVFQOCT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C1C=CN2CC(=O)NCC3(CCCCC3)CC(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
[1-({[(4-Methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid features a 4-methoxyindole group linked via an acetyl-amino-methyl bridge to a cyclohexylacetic acid scaffold. The indole moiety, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is substituted with a methoxy group at the 4-position, which may influence electronic properties and binding interactions. The cyclohexyl group introduces conformational rigidity, while the acetic acid terminus provides potential for hydrogen bonding or salt bridge formation.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | 2-[1-[[[2-(4-Methoxyindol-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid |
| Canonical SMILES | COC1=CC=CC2=C1C=CN2CC(=O)NCC3(CCCCC3)CC(=O)O |
| PubChem CID | 49655536 |
Synthesis and Chemical Preparation
Synthetic Pathway
The synthesis of [1-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid involves multi-step organic reactions, as inferred from analogous indole-acetic acid derivatives . A proposed pathway includes:
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Indole Functionalization: Introduction of the methoxy group at the 4-position of indole via electrophilic substitution.
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Acetylation: Reaction of 4-methoxyindole with chloroacetyl chloride to form the acetylated intermediate.
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Aminomethylation: Coupling the acetylated indole with a cyclohexylamine derivative via reductive amination.
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Carboxylic Acid Formation: Oxidation or hydrolysis of terminal esters to yield the acetic acid group.
Key challenges include ensuring regioselectivity during indole substitution and optimizing yields in the amination step. Comparative analysis with pyrazole-indole hybrids suggests that microwave-assisted synthesis or catalytic hydrogenation may enhance efficiency .
Biological Activities of Structural Analogs
Anticancer Activity
Ferrocene-indole hybrids demonstrate cytotoxicity against human cancer cell lines (e.g., SGC-7901, HT-1080) via myeloperoxidase inhibition . The cyclohexylacetic acid moiety in the subject compound could modulate pharmacokinetic properties, potentially reducing off-target effects compared to planar aromatic systems.
Table 2: Biological Activities of Selected Indole Derivatives
| Compound Class | Activity | IC/GI | Target |
|---|---|---|---|
| Ethyl 1H-indole-3-carboxylate | HCV inhibition | 5–6 μg/mL | Hepatitis C virus |
| Ferrocene-indole hybrids | Antiproliferative (HT-1080 cells) | 33.69 µM | Myeloperoxidase |
| Galantamine-indole conjugates | Acetylcholinesterase inhibition | 11–95× potency vs. galantamine | Acetylcholinesterase |
Comparative Structural Analysis
Role of the Methoxy Group
The 4-methoxy substitution on the indole ring distinguishes this compound from simpler indole-acetic acid derivatives. Methoxy groups are known to enhance metabolic stability and modulate electronic effects, potentially increasing binding affinity to targets such as viral proteases or neurotransmitter receptors .
Cyclohexyl vs. Aromatic Substituents
Compared to purely aromatic analogs (e.g., phenylindole derivatives), the cyclohexyl group introduces steric bulk and conformational flexibility. This may improve solubility and reduce cytotoxicity, as seen in cyclohexyl-containing kinase inhibitors .
Pharmacological and Therapeutic Prospects
Neurodegenerative Diseases
Indole derivatives exhibit acetylcholinesterase (AChE) inhibitory activity, a key target in Alzheimer’s disease therapy. Galantamine-indole conjugates show 11–95-fold higher AChE inhibition than galantamine alone . The acetic acid group in [1-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid could facilitate blood-brain barrier penetration, making it a candidate for neurodegenerative drug development.
Oncology Applications
The compound’s structural similarity to furo[3,2-b]indole derivatives, which inhibit cancer cell proliferation (GI: 2.8 µM in MDA-MB-231 cells) , suggests potential utility in oncology. Further studies could explore its interaction with tubulin or DNA topoisomerases.
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